Ethyl 5-anilino-2-cyano-5-phenylpenta-2,4-dienoate
Description
Ethyl 5-anilino-2-cyano-5-phenylpenta-2,4-dienoate is an organic compound with the molecular formula C20H18N2O2. It is known for its applications in various fields, including organic electronics and materials science. This compound is characterized by its unique structure, which includes an aniline group, a cyano group, and a phenyl group attached to a penta-2,4-dienoate backbone.
Properties
CAS No. |
62090-15-7 |
|---|---|
Molecular Formula |
C20H18N2O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
ethyl 5-anilino-2-cyano-5-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C20H18N2O2/c1-2-24-20(23)17(15-21)13-14-19(16-9-5-3-6-10-16)22-18-11-7-4-8-12-18/h3-14,22H,2H2,1H3 |
InChI Key |
VLVGSPQMSJYPOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC=C(C1=CC=CC=C1)NC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-anilino-2-cyano-5-phenylpenta-2,4-dienoate can be synthesized through a Knoevenagel condensation reaction. This reaction involves the condensation of cinnamic aldehyde with ethyl cyanoacetate in the presence of a base, such as piperidine, under reflux conditions. The reaction typically proceeds as follows:
Reactants: Cinnamic aldehyde and ethyl cyanoacetate.
Catalyst: Piperidine.
Solvent: Ethanol.
Conditions: Reflux for several hours.
The product is obtained as a yellow solid after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Knoevenagel condensation reaction is scalable and can be adapted for large-scale production. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-anilino-2-cyano-5-phenylpenta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aniline group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or hydrogen gas (H) with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens (Cl, Br) or nitrating agents (HNO/HSO).
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 5-anilino-2-cyano-5-phenylpenta-2,4-dienoate has several scientific research applications:
Organic Electronics: It is used as an electroluminescent material in organic light-emitting diodes (OLEDs) due to its photophysical properties.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific electronic properties.
Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of ethyl 5-anilino-2-cyano-5-phenylpenta-2,4-dienoate involves its interaction with molecular targets through its functional groups. The aniline group can participate in hydrogen bonding and π-π interactions, while the cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and stability. The phenyl group contributes to the compound’s overall electronic properties, making it suitable for applications in organic electronics.
Comparison with Similar Compounds
Ethyl 5-anilino-2-cyano-5-phenylpenta-2,4-dienoate can be compared with similar compounds such as:
Ethyl 2-cyano-3-phenylacrylate: Similar structure but lacks the aniline group.
Ethyl 2-cyano-5-phenylpenta-2,4-dienoate: Similar structure but lacks the aniline group.
2-anilino-5-phenylpenta-2,4-dienenitrile: Similar structure but lacks the ester group.
The presence of the aniline group in this compound makes it unique, providing additional sites for chemical reactions and interactions, which can enhance its applicability in various fields.
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